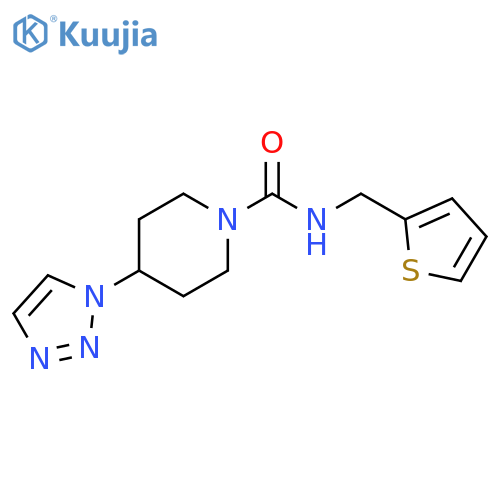Cas no 1795190-40-7 (N-(2-Thienylmethyl)-4-(1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide)

N-(2-Thienylmethyl)-4-(1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-Thienylmethyl)-4-(1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide
-
- インチ: 1S/C13H17N5OS/c19-13(14-10-12-2-1-9-20-12)17-6-3-11(4-7-17)18-8-5-15-16-18/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,14,19)
- InChIKey: GKEZSMHKLHRPDI-UHFFFAOYSA-N
- ほほえんだ: N1(C(NCC2SC=CC=2)=O)CCC(N2C=CN=N2)CC1
計算された属性
- せいみつぶんしりょう: 291.115
- どういたいしつりょう: 291.115
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.3A^2
じっけんとくせい
- 密度みつど: 1.42±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 14.24±0.40(Predicted)
N-(2-Thienylmethyl)-4-(1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6471-5878-5μmol |
N-[(thiophen-2-yl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide |
1795190-40-7 | 90%+ | 5μl |
$94.5 | 2023-04-25 | |
| Life Chemicals | F6471-5878-2μmol |
N-[(thiophen-2-yl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide |
1795190-40-7 | 90%+ | 2μl |
$85.5 | 2023-04-25 | |
| Life Chemicals | F6471-5878-4mg |
N-[(thiophen-2-yl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide |
1795190-40-7 | 90%+ | 4mg |
$99.0 | 2023-04-25 | |
| Life Chemicals | F6471-5878-2mg |
N-[(thiophen-2-yl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide |
1795190-40-7 | 90%+ | 2mg |
$88.5 | 2023-04-25 | |
| Life Chemicals | F6471-5878-1mg |
N-[(thiophen-2-yl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide |
1795190-40-7 | 90%+ | 1mg |
$81.0 | 2023-04-25 | |
| Life Chemicals | F6471-5878-3mg |
N-[(thiophen-2-yl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide |
1795190-40-7 | 90%+ | 3mg |
$94.5 | 2023-04-25 | |
| Life Chemicals | F6471-5878-5mg |
N-[(thiophen-2-yl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide |
1795190-40-7 | 90%+ | 5mg |
$103.5 | 2023-04-25 |
N-(2-Thienylmethyl)-4-(1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide 関連文献
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
N-(2-Thienylmethyl)-4-(1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamideに関する追加情報
N-(2-Thienylmethyl)-4-(1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide (CAS No. 1795190-40-7): A Comprehensive Overview
N-(2-Thienylmethyl)-4-(1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide (CAS No. 1795190-40-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of triazoles and piperidines, which are known for their diverse biological activities and pharmacological properties.
The molecular structure of N-(2-Thienylmethyl)-4-(1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide is characterized by a central piperidine ring linked to a 1H-1,2,3-triazole moiety and a thienylmethyl group. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The triazole ring is particularly noteworthy due to its stability and ability to form hydrogen bonds, which can enhance the compound's interactions with biological targets.
Recent studies have highlighted the potential of N-(2-Thienylmethyl)-4-(1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide in various therapeutic areas. One of the most promising applications is in the treatment of neurological disorders. Research has shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, it has been demonstrated to inhibit the activation of microglia and reduce oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to its neuroprotective properties, N-(2-Thienylmethyl)-4-(1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide has also shown promise in cancer research. Studies have indicated that this compound can selectively target cancer cells by disrupting their metabolic pathways and inducing apoptosis. Specifically, it has been found to inhibit the activity of certain kinases involved in cell proliferation and survival, making it a potential candidate for the development of targeted cancer therapies.
The pharmacokinetic profile of N-(2-Thienylmethyl)-4-(1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide has been extensively studied to evaluate its suitability for clinical use. Preclinical data suggest that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It demonstrates good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Furthermore, its low toxicity profile in animal models supports its potential for further development.
Clinical trials are currently underway to assess the safety and efficacy of N-(2-Thienylmethyl)-4-(1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide in human subjects. Early results from phase I trials have shown promising outcomes with minimal adverse effects reported. These findings have paved the way for more advanced clinical studies to explore its therapeutic potential in specific disease indications.
The synthesis of N-(2-Thienylmethyl)-4-(1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide involves several well-established chemical reactions. The key steps include the formation of the triazole ring through a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction and the subsequent coupling with the thienylmethyl group using standard amide bond formation techniques. The overall synthetic route is highly efficient and scalable, making it suitable for large-scale production if required.
In conclusion, N-(2-Thienylmethyl)-4-(1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide (CAS No. 1795190-40-7) represents a promising lead compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in various medical fields. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, this compound holds significant promise for advancing our understanding and treatment of complex diseases.
1795190-40-7 (N-(2-Thienylmethyl)-4-(1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide) 関連製品
- 898447-59-1(6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one)
- 280118-23-2(BMS-740808)
- 178249-41-7(Orphanin FQ (1-11))
- 134071-63-9(tert-Butyl-d9-amine Hydrobromide)
- 906673-45-8(4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile)
- 1806315-22-9(3-Bromo-1-(3,5-diethoxyphenyl)propan-2-one)
- 2852767-99-6(2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde)
- 2171680-06-9(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pentamethylcyclopropyl)carbamoylpropanoic acid)
- 1247711-84-7(1-Cyclobutylbenzimidazol-2-amine)
- 2092093-70-2(3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole)



